molecular formula C18H12ClF2N3O4 B11057320 4-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-5-(phenylcarbonyl)-1,2-oxazole-3-carboxamide

4-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-5-(phenylcarbonyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11057320
M. Wt: 407.8 g/mol
InChI Key: GACRTFIRFNXSJA-UHFFFAOYSA-N
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Description

4-AMINO-5-BENZOYL-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features an oxazole ring, a benzoyl group, and a chlorodifluoromethoxy phenyl group, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-5-BENZOYL-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the benzoyl and chlorodifluoromethoxy phenyl groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzoyl groups.

    Reduction: Reduction reactions can target the oxazole ring and the benzoyl group.

    Substitution: The chlorodifluoromethoxy phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-AMINO-5-BENZOYL-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the benzoyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 4-AMINO-5-BENZOYL-N-[4-(CHLOROMETHOXY)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE
  • 4-AMINO-5-BENZOYL-N-[4-(DIFLUOROMETHOXY)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE

Uniqueness: 4-AMINO-5-BENZOYL-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE is unique due to the presence of the chlorodifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C18H12ClF2N3O4

Molecular Weight

407.8 g/mol

IUPAC Name

4-amino-5-benzoyl-N-[4-[chloro(difluoro)methoxy]phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H12ClF2N3O4/c19-18(20,21)27-12-8-6-11(7-9-12)23-17(26)14-13(22)16(28-24-14)15(25)10-4-2-1-3-5-10/h1-9H,22H2,(H,23,26)

InChI Key

GACRTFIRFNXSJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=NO2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)N

Origin of Product

United States

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